4-Methyl-5-nonanone

Übersicht

Beschreibung

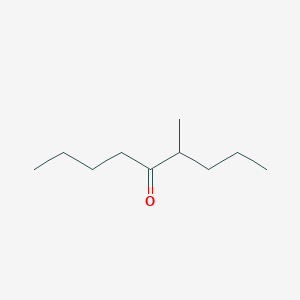

4-Methyl-5-nonanone is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its role as a component of the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a significant pest of palm trees .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methyl-5-nonanone can be synthesized through a nucleophilic substitution reaction. One method involves reacting 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent, such as n-butyllithium, in the presence of a halogen atom or an n-butyl group . Another method involves activating 5-nonanone with methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) at -40°C in dichloromethane, followed by reaction with methyl triflate .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The processes often involve the use of specialized equipment to maintain the low temperatures required for the reactions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as n-butyllithium are used under controlled conditions.

Major Products:

Oxidation: 4-Methyl-5-nonanoic acid.

Reduction: 4-Methyl-5-nonanol.

Substitution: Various substituted ketones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthetic Routes for 4-Methyl-5-nonanone

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with n-butyl nucleophile | Variable |

| Hydroacylation | Reaction with alkenes and carbon monoxide | High |

Chemistry

In organic synthesis, this compound serves as a reagent and a standard in analytical chemistry. It is utilized for creating various derivatives, including alcohols and acids through oxidation and reduction reactions.

Biology

One of the most significant applications of this compound is its role as an aggregation pheromone for the red palm weevil (Rhynchophorus ferrugineus). This insect poses a severe threat to palm trees globally, causing extensive economic damage. Research shows that this compound stimulates olfactory receptors in these insects, leading to aggregation behavior, which can be exploited for pest control strategies .

Case Study: Pheromone Trap Efficacy

A study conducted in Egypt evaluated the effectiveness of nano gel pheromone traps containing this compound. The results indicated that these traps significantly increased the capture rates of adult red palm weevils compared to traditional traps, demonstrating the potential of this compound in integrated pest management strategies .

Industry

In industrial applications, this compound is used in:

- Biopesticide Formulations : Its role as an attractant makes it valuable for developing biopesticides aimed at controlling pest populations.

- Flavoring Agents : Due to its pleasant odor, it is also being explored as a potential flavoring agent in food products .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Biopesticides | Used as an attractant for pest control |

| Flavoring Agents | Explored for use in food products |

Wirkmechanismus

The precise mechanism by which 4-Methyl-5-nonanone acts as an insect attractant is not fully understood. it is believed to stimulate the olfactory receptors located in the antennae of insects, leading to behavioral responses such as aggregation . The compound’s effectiveness as a pheromone is attributed to its ability to mimic natural chemical signals used by insects for communication .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-5-nonanol: A reduction product of 4-Methyl-5-nonanone, also used as an aggregation pheromone.

5-Nonanone: A structurally similar ketone with different chemical properties and applications.

2-Methylpentanoic anhydride: A precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific role as an aggregation pheromone for the red palm weevil. Its ability to attract these pests makes it valuable in pest control strategies, particularly in mass trapping techniques .

Biologische Aktivität

4-Methyl-5-nonanone, also known as ferruginone, is an organic compound classified as a ketone with the molecular formula . This compound is notable for its unique chemical structure, which includes a carbonyl group (C=O) bonded to a nonane chain. Its potential biological activities have garnered interest in various fields, particularly in olfaction and pest management.

- Molecular Weight : 156.27 g/mol

- IUPAC Name : 4-methylnonan-5-one

- Structure : The compound features a methyl group at the fourth carbon and a carbonyl group at the fifth carbon of the nonane chain.

Olfactory Function

Research indicates that this compound plays a significant role in olfactory signaling. Studies have shown that it can influence sensory perception, particularly in insects. For instance, in the red palm weevil (Rhynchophorus ferrugineus), this compound acts as an aggregation pheromone when combined with 4-methyl-5-nonanol (ferrugineol) . The olfactometer assays demonstrated that silencing the odorant binding protein responsible for pheromone binding significantly disrupted the insect's ability to respond to these compounds, indicating their critical role in communication and attraction .

Applications in Pest Management

This compound has been explored for its applications in integrated pest management (IPM), particularly against the red palm weevil. Its use as part of pheromone traps has shown promise in enhancing trapping efficiency when combined with other attractants . The combination of ferrugineol and ferruginone has been reported to significantly improve trap performance, suggesting that these compounds can be effectively utilized to control pest populations .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 3-Methyl-2-butanone | CH₃COCH₂CH(CH₃)₂ | Smaller chain; used in solvents and flavors |

| 4-Methyl-2-pentanone | CH₃COCH(CH₃)CH₂CH₃ | Similar carbon framework; different position of carbonyl |

| 2-Pentanone | CH₃COCH₂CH₂CH₃ | Straight-chain ketone; widely used solvent |

| 4-Methyl-3-heptanone | CH₃CO(CH₂)₂CH(CH₃)₂ | Longer chain; similar applications in flavors |

Case Studies

- Pheromone Efficacy Study : A field trial assessed the effectiveness of traps baited with a mixture of ferrugineol and ferruginone. Results indicated that traps utilizing this combination captured significantly more red palm weevils compared to those using single-component lures .

- Olfactory Response Research : In experiments involving RNA interference techniques on RferOBP1768, researchers found that disrupting this protein's function led to reduced attraction to pheromone blends including this compound, underscoring its importance in insect olfaction .

Eigenschaften

IUPAC Name |

4-methylnonan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHJMKONNFWXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885637 | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35900-26-6, 152203-43-5 | |

| Record name | 4-Methyl-5-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35900-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152203-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 4-methyl-5-nonanone and why is it important?

A1: this compound is a volatile organic compound that acts as a minor component of the aggregation pheromone for the red palm weevil (RPW), Rhynchophorus ferrugineus [, , , , ]. This insect poses a significant threat to palm trees globally, causing severe economic and environmental damage [, ]. Understanding the role of this compound in RPW communication is crucial for developing effective monitoring and control strategies.

Q2: How does this compound work as an aggregation pheromone?

A2: While 4-methyl-5-nonanol (ferrugineol) is the major component of RPW aggregation pheromone, this compound plays a crucial supporting role [, , , , ]. Male weevils release the pheromone blend, attracting both males and females to potential mating and feeding sites. This aggregation behavior is crucial for the weevil's lifecycle, making pheromone-based traps an effective tool for monitoring and managing infestations [, , ].

Q3: What is the role of odorant binding proteins (OBPs) in the detection of this compound?

A3: Insects detect pheromones using specialized proteins called odorant binding proteins (OBPs) located in their antennae []. Research suggests that while the OBP RferOBP1768 primarily binds to the major pheromone component ferrugineol, its silencing also disrupts the overall pheromone communication, indicating a potential role in the detection of minor components like this compound [].

Q4: How is the effectiveness of this compound as a lure influenced by other factors?

A4: Research indicates that the efficacy of this compound in attracting RPW is significantly enhanced when combined with other attractants [, , , , ]. These include:

- Ferrugineol (4-methyl-5-nonanol): The major aggregation pheromone component, acting synergistically with this compound [, , , ].

- Food sources: The addition of date fruits or molasses-ethylene glycol mixtures significantly increases trap captures [, ].

- Ethyl Acetate: This compound acts as a kairomone, a chemical signal that benefits the receiver (RPW) and is detrimental to the emitter (damaged palm trees). It has been shown to enhance the attractiveness of pheromone traps [, ].

- Trap design and color: Studies demonstrate that specific trap designs, such as bucket traps with funnels, and colors, particularly brown, can significantly influence capture rates [, , , ].

Q5: Has the use of this compound in RPW management been successful?

A5: Research suggests that pheromone traps baited with this compound, along with other attractants and optimized trap designs, are effective tools for monitoring and managing RPW populations [, , , ]. These traps can help in early detection of infestations, population density assessment, and mass trapping efforts to reduce weevil numbers and protect palm trees.

Q6: Are there any alternative methods for synthesizing this compound for use in pheromone traps?

A6: Yes, a facile synthesis of racemic this compound has been developed using a Grignard coupling reaction as a key step []. This method allows for a more efficient and cost-effective production of the pheromone compound, potentially benefiting large-scale production for pest management applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.